molecular formula C12H14O4S B13883609 4-(3-Methylbut-2-enylsulfonyl)benzoic acid

4-(3-Methylbut-2-enylsulfonyl)benzoic acid

Cat. No.: B13883609
M. Wt: 254.30 g/mol
InChI Key: LTCQXNNCXSDQQD-UHFFFAOYSA-N
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Description

4-(3-Methylbut-2-enylsulfonyl)benzoic acid is an organic compound characterized by a benzoic acid core substituted with a 3-methylbut-2-enylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methylbut-2-enylsulfonyl)benzoic acid typically involves the sulfonylation of a benzoic acid derivative. One common method is the reaction of 4-hydroxybenzoic acid with 3-methylbut-2-enylsulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the sulfonylated product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methylbut-2-enylsulfonyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid in the presence of a catalyst.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzoic acid derivatives depending on the electrophile used.

Scientific Research Applications

4-(3-Methylbut-2-enylsulfonyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(3-Methylbut-2-enylsulfonyl)benzoic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-3-(3-methylbut-2-enyl)benzoic acid: Similar structure but with a hydroxyl group instead of a sulfonyl group.

    Benzoic acid, 3-methylbut-2-yl ester: An ester derivative with a similar carbon skeleton.

Uniqueness

4-(3-Methylbut-2-enylsulfonyl)benzoic acid is unique due to the presence of the sulfonyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s reactivity and solubility, making it valuable for specific applications in synthesis and research.

Properties

Molecular Formula

C12H14O4S

Molecular Weight

254.30 g/mol

IUPAC Name

4-(3-methylbut-2-enylsulfonyl)benzoic acid

InChI

InChI=1S/C12H14O4S/c1-9(2)7-8-17(15,16)11-5-3-10(4-6-11)12(13)14/h3-7H,8H2,1-2H3,(H,13,14)

InChI Key

LTCQXNNCXSDQQD-UHFFFAOYSA-N

Canonical SMILES

CC(=CCS(=O)(=O)C1=CC=C(C=C1)C(=O)O)C

Origin of Product

United States

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